Propanoic acid, 2-bromo-, methyl ester, (S)-

Enzymatic kinetic resolution Chiral chromatography Biocatalysis

Propanoic acid, 2-bromo-, methyl ester, (S)- (CAS 62076-23-7), also known as (S)-methyl 2-bromopropanoate, is a single-enantiomer α-bromo ester with one defined stereogenic center at the C2 position. This compound belongs to the chiral 2-bromopropionate family that serves as critical raw materials for synthesizing optically active pesticides and pharmaceuticals.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 62076-23-7
Cat. No. B3192313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-bromo-, methyl ester, (S)-
CAS62076-23-7
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)Br
InChIInChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
InChIKeyACEONLNNWKIPTM-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 2-Bromopropanoate (CAS 62076-23-7): Chiral α-Bromo Ester Procurement Guide for Asymmetric Synthesis


Propanoic acid, 2-bromo-, methyl ester, (S)- (CAS 62076-23-7), also known as (S)-methyl 2-bromopropanoate, is a single-enantiomer α-bromo ester with one defined stereogenic center at the C2 position . This compound belongs to the chiral 2-bromopropionate family that serves as critical raw materials for synthesizing optically active pesticides and pharmaceuticals [1]. The (S)-enantiomer is characterized by its well-defined physicochemical profile—boiling point 51 °C at 19 mmHg, density 1.497 g/mL at 25 °C, and refractive index n20/D 1.451—that is experimentally indistinguishable from its racemate (CAS 5445-17-0) and (R)-antipode (CAS 20047-41-0), making chiral identity the decisive procurement parameter .

Why Racemic Methyl 2-Bromopropionate Cannot Substitute for the (S)-Enantiomer in Chiral-Dependent Applications


Racemic methyl 2-bromopropionate (CAS 5445-17-0) and (S)-methyl 2-bromopropanoate (CAS 62076-23-7) share identical molecular formula (C4H7BrO2), molecular weight (167.001 Da), density, boiling point, and refractive index [1], yet they are functionally non-interchangeable in stereochemically governed reaction pathways. In the synthesis of chiral herbicides, the (S)-enantiomer is the specific precursor for the bioactive dextro-isomer of napropamide, and racemic material cannot provide enantiopure product without additional resolution steps [2]. In enzymatic kinetic resolutions, racemic substrate yields the (S)-enantiomer at 96.2% ee while the (R)-carboxylic acid counterpart is produced simultaneously—a selectivity profile that vanishes if enantiopure starting material is required [3]. Moreover, under radical addition conditions, the (S)-enantiomer exhibits initiation-method-dependent racemization behavior that the racemate—already lacking optical activity—cannot reveal as a mechanistic probe [4]. The following quantitative evidence guide substantiates exactly where and by how much this compound differs from its closest comparators.

Quantitative Comparative Evidence: (S)-Methyl 2-Bromopropanoate vs. Closest Analogs


Enzymatic Kinetic Resolution: 96.2% ee for (S)-Enantiomer vs. Racemic Substrate with Immobilized Candida cylindracea Lipase

When racemic methyl 2-bromopropionate is subjected to kinetic resolution using Candida cylindracea lipase (CCL) immobilized on magnetic mesoporous silica spheres (MMSS), the (S)-enantiomer is obtained with 96.2% enantiomeric excess (eeS) and 18% chemical yield, while the (R)-enantiomer is preferentially hydrolyzed to (R)-2-bromopropionic acid [1]. This ee value is consistent with the general enantiopreference of CCL for the (S)-ester/(R)-acid pair in α-bromo ester resolutions, but the specific eeS of 96.2% represents a quantifiable benchmark on the MMSS support system (uniform mesopore size ~6.7 nm, surface area 515 m²·g⁻¹). The immobilized enzyme retains 83.2% of its activity after 8 cycles, establishing operational stability under these resolution conditions [1].

Enzymatic kinetic resolution Chiral chromatography Biocatalysis

Chiral GC Separation Selectivity: Methyl 2-Bromopropionate α = 1.45 on Permethylated β-CD vs. Ethyl Ester α = 1.36–1.45 Across Columns

In a systematic study of 8 alkyl and 5 cycloalkyl 2-bromopropionate enantiomer pairs on 7 cyclodextrin-derivatized GC stationary phases, methyl 2-bromopropionate achieved baseline enantioseparation on multiple columns, with separation factor α values ranging from 1.36 to 1.45 depending on the cyclodextrin derivative [1]. Specifically, the α value increased from 1.36 on perpentylated β-CD to 1.40 on allyl-substituted β-CD and reached 1.45 on permethylated β-CD—the highest selectivity observed among the tested alkyl 2-bromopropionates for which baseline separation was achieved [1]. By contrast, ethyl 2-bromopropionate also achieved baseline separation, but with different α values across the same column set; isopropyl and tert-butyl 2-bromopropionates yielded only partial separation and could not be used for optical purity determination [1]. The validated method using 4 different CD-coated columns was successfully applied to determine the optical purity of a chiral methyl 2-bromopropionate sample [1].

Chiral gas chromatography Enantiomeric separation Quality control

Stereochemical Fidelity in Radical Addition: Fe(CO)₅ Initiation Causes Racemization; Benzoyl Peroxide Initiation Preserves Enantiomeric Integrity

When (S)-methyl 2-bromopropionate is added to trimethylvinylsilane using Fe(CO)₅-based initiating systems, the reaction yields a racemic adduct and is accompanied by racemization of the unreacted chiral ester [1]. In contrast, when the same reaction is initiated with benzoyl peroxide, the adduct is also racemic, but critically, no racemization of the unreacted starting chiral ester occurs [1]. This distinction demonstrates that the (S)-enantiomer's stereochemical integrity is condition-dependent: under free-radical conditions generated by Fe(CO)₅, the α-bromo chiral center undergoes configurational scrambling, whereas benzoyl peroxide-mediated initiation proceeds without erosion of the starting material's enantiopurity [1]. The racemic starting material, lacking optical activity, cannot serve as a probe for this mechanistic divergence.

Radical chemistry Stereochemical stability Mechanistic probe

Herbicide Synthesis: (S)-Enantiomer Is the Exclusive Direct Precursor for Bioactive D-Napropamide

The herbicide napropamide [2-(α-naphthoxy)-N,N-diethylpropionamide] is herbicidally active only in the dextro-(+) isomeric form [1]. US Patent 4,613,690 explicitly establishes that the dextro-isomer of napropamide is prepared from L-methyl-2-bromopropionate—the (S)-enantiomer corresponding to CAS 62076-23-7 [1]. The patent further notes that the racemic material (D,L-methyl-2-bromopropionate) cannot be directly utilized; instead, an enzymatic resolution step is required to separate the L-ester from D-2-bromopropionic acid, followed by racemization and reesterification of the unwanted D-acid for recycling [1]. The patent's entire economic rationale for developing a racemization process hinges on the fact that the (S)-enantiomer is the essential stereochemical gatekeeper for this commercial herbicide synthesis [1].

Agrochemical synthesis Chiral herbicide Napropamide

Stereospecific Alkylation: (S)-Enantiomer from L-Alanine Produces (+)-(2R,3S)-2-Ethyl-3-Methylsuccinic Acid with Defined Stereochemistry

(S)-Methyl 2-bromopropionate, obtained from L-alanine, reacts with dibenzyl ethylmalonate to stereospecifically afford (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid and its diastereoisomer in four steps [1]. The stereochemical outcome is defined by the (S)-configuration at the α-bromo ester stereocenter, which transfers chirality through the alkylation step. Use of the (R)-enantiomer or racemic material would produce different stereochemical outcomes: the (R)-enantiomer would yield the (2S,3R)-enantiomer, while racemic material would produce a mixture of diastereomers requiring chromatographic separation [1].

Stereospecific synthesis Chiral building block Succinic acid derivatives

Procurement-Driven Application Scenarios for (S)-Methyl 2-Bromopropanoate (CAS 62076-23-7)


Enzymatic Resolution Process Development for Enantiopure α-Bromo Ester Production

Based on the demonstrated kinetic resolution achieving 96.2% ee (S) using CCL immobilized on MMSS with 83.2% activity retention after 8 cycles [1], procurement of (S)-methyl 2-bromopropanoate is indicated when developing scalable biocatalytic resolution processes. The compound serves both as an authentic standard for ee calibration (validated by chiral GC methods achieving α = 1.36–1.45 on cyclodextrin columns [2]) and as a target enantiomer for optimizing immobilized-enzyme reactor parameters including mesopore size, surface area, and co-solvent composition.

Direct Synthesis of D-Napropamide Herbicide Without Resolution-Recycling Steps

US Patent 4,613,690 establishes that D-(+)-napropamide—the herbicidally active enantiomer—requires L-methyl-2-bromopropionate as its direct synthetic precursor [3]. Procurement of the enantiopure (S)-ester eliminates the need for enzymatic resolution of the racemate, HBr-mediated racemization of the unwanted D-acid (pH < 2.5, elevated temperature), and reesterification—three unit operations that the patent itself identifies as essential for economic viability when starting from racemic material [3]. This scenario is most relevant for agrochemical manufacturers whose cost models penalize additional resolution and racemization steps.

Stereospecific C–C Bond Formation in Chiral Succinic Acid Derivative Synthesis

The stereospecific reaction of (S)-methyl 2-bromopropionate (derived from L-alanine) with dibenzyl ethylmalonate yields (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid as a single diastereomer in a four-step sequence [4]. This application scenario applies to research groups and CDMOs synthesizing chiral succinic acid building blocks where stereochemical integrity at two contiguous stereocenters must be established from the α-bromo ester precursor. The L-alanine biosynthetic origin provides additional configurational assurance: the (S)-configuration at the α-carbon is directly traceable to the natural amino acid's stereochemistry [4].

Radical-Mediated C–C Bond Formation with Stereochemical Monitoring

The condition-dependent racemization behavior of (S)-methyl 2-bromopropionate during radical addition to trimethylvinylsilane—racemization occurs with Fe(CO)₅ initiation but not with benzoyl peroxide initiation [5]—positions this compound as a stereochemical probe for optimizing radical reaction conditions. Procurement is indicated for process chemistry groups developing radical addition methodologies where retention of enantiopurity in the starting material is a critical process parameter, as the racemate cannot reveal this mechanistic divergence [5]. The validated chiral GC methods (α up to 1.45) provide the analytical infrastructure to quantify ee loss during reaction optimization [2].

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